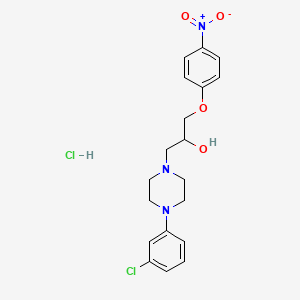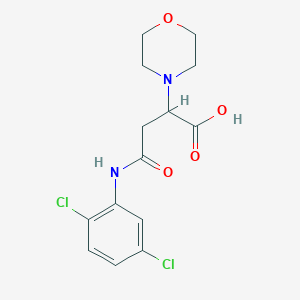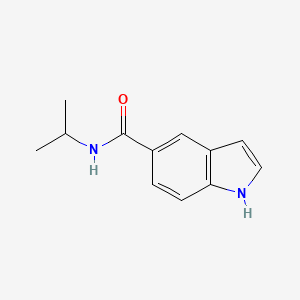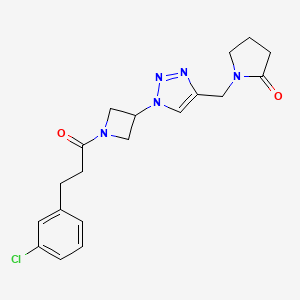
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride, also known as aripiprazole, is a second-generation antipsychotic drug that is used to treat various psychiatric disorders including schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole works by modulating the activity of certain neurotransmitters in the brain, specifically dopamine and serotonin. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Piperazine Derivatives
Piperazine derivatives have been extensively studied for their synthesis and pharmaceutical applications. For instance, compounds such as 1-(2,3-dichlorophenyl)piperazine are synthesized through alkylation, acidulation, reduction, and hydrolysis reactions, with their structures confirmed by IR and NMR techniques. These methods and characterizations are crucial for developing pharmaceutical intermediates (Quan, 2006; Li Ning-wei, 2006).
Antimalarial Activity
Research into aryl piperazine and pyrrolidine derivatives highlights their potential in inhibiting the growth of Plasmodium falciparum, a chloroquine-resistant strain of malaria. These studies reveal that specific structural features, such as the presence of a hydroxyl group and a propane chain, are crucial for antimalarial activity. This research underscores the importance of structural modification in enhancing therapeutic efficacy against malaria (Mendoza et al., 2011).
Dual Antihypertensive Agents
The synthesis of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, demonstrates potential dual antihypertensive effects. These compounds, prepared as hydrochloride salts, show the significance of nitrogen atom protonation in the piperazine ring, as determined by solid-state NMR and IR spectroscopy. This research indicates the potential of piperazine derivatives in developing multifunctional pharmaceutical agents (Marvanová et al., 2016).
Novel Antidepressant and Anxiolytic Derivatives
The design and synthesis of novel piperazine derivatives, aimed at addressing mental health disorders such as depression and anxiety, indicate the versatility of these compounds. Studies on derivatives such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explore their antidepressant and anxiolytic activities, showcasing the therapeutic potential of piperazine-based compounds in mental health treatment (Kumar et al., 2017).
Kinetics and Mechanisms in Chemical Reactions
Research into the kinetics and mechanisms of reactions involving phenyl and nitrophenyl thionocarbonates with alicyclic amines, including piperazine, offers insights into the chemical behavior and interaction patterns of these compounds. Such studies are fundamental in understanding the reactivity and potential applications of piperazine derivatives in various chemical synthesis processes (Castro et al., 2001).
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4.ClH/c20-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(24)14-27-19-6-4-16(5-7-19)23(25)26;/h1-7,12,18,24H,8-11,13-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOXRUBDIOACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)

![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)


![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)


![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)
![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)